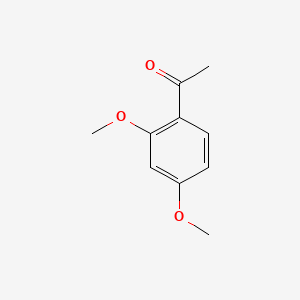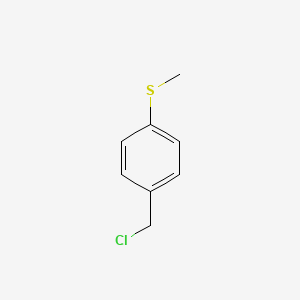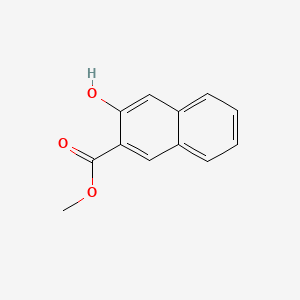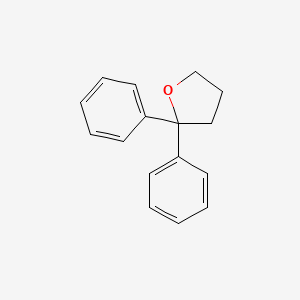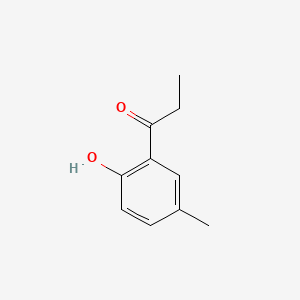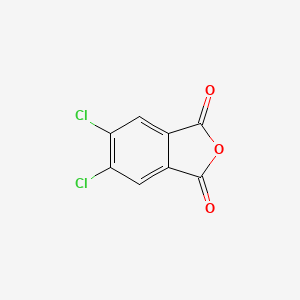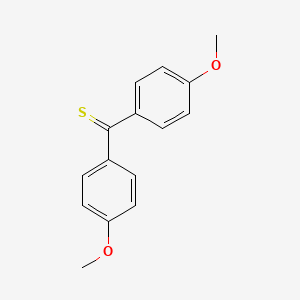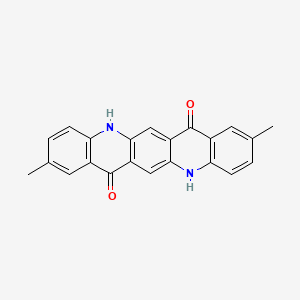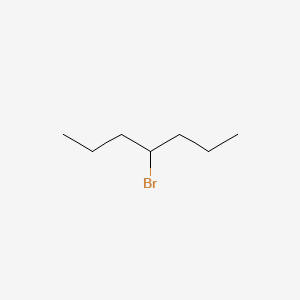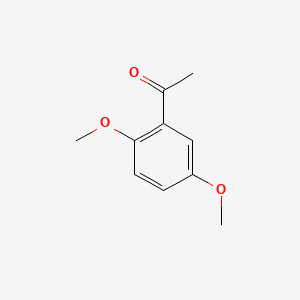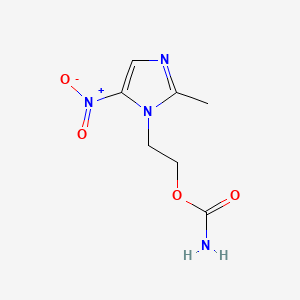
1-Aminofluorene
概要
説明
1-Aminofluorene (CAS: 6344-63-4) is a chemical compound with the molecular formula C13H11N . It is also known by other names such as 9H-fluoren-1-amine and Fluorene, 1-amino . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Aminofluorene is a topic of research in the field of organic chemistry. For instance, a study titled “Aminofluorene-Mediated Biomimetic Domino Amination-Oxygenation of Aldehydes to Amides” discusses a novel biomimetic strategy for the direct amidation of aldehydes under metal-free conditions .
Molecular Structure Analysis
The molecular structure of 1-Aminofluorene consists of a fluorene core with an amino group attached. The IUPAC name for this compound is 9H-fluoren-1-amine . The molecular weight of 1-Aminofluorene is 181.23 g/mol .
Chemical Reactions Analysis
1-Aminofluorene can participate in various chemical reactions. For example, a study titled “Chemical Reactivity of Carcinogenic Aminofluorenes Color Reactions with …” discusses the interaction of isomers of aminofluorene with montmorillonite, a type of clay mineral .
Physical And Chemical Properties Analysis
1-Aminofluorene has several physical and chemical properties. It has a molecular weight of 181.23 g/mol . It has a computed XLogP3 value of 3.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .
科学的研究の応用
Organic Photovoltaic Cells
1-Aminofluorene has been explored for use in organic photovoltaic cells. Researchers have investigated polymers based on 2-aminofluorene matrixes combined with multi-walled carbon nanotubes to create alternative energy conversion systems as photovoltaic solar cells .
DNA Interaction Studies
This compound is also significant in studying DNA interactions, particularly in understanding the DNA-damaging activities of certain substances. It can form adducts with DNA, which is crucial for assessing the genotoxicity of chemicals .
Carcinogenicity Research
1-Aminofluorene is used in research settings to study its conversion into substances that can be harmful to deoxyribonucleic acids (DNA). It serves as a model compound for understanding the mechanisms of carcinogenesis .
Safety And Hazards
特性
IUPAC Name |
9H-fluoren-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSPWCARDHRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212857 | |
| Record name | Fluoren-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminofluorene | |
CAS RN |
6344-63-4 | |
| Record name | 1-Aminofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOREN-1-AMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOREN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4106Q2NK4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Aminofluorene contribute to the development of cancer?
A: While 1-Aminofluorene itself may not be directly carcinogenic, its N-hydroxy derivative, N-hydroxy-N-acetyl-1-aminofluorene, has been shown to induce significant changes in mitochondrial function. [] Specifically, it induces adenosine triphosphate (ATP)-energized mitochondrial volume changes in the presence of showdomycin. This effect on mitochondria, the powerhouses of cells, is suggested as a potential mechanism contributing to its carcinogenicity. [] Further research has shown that the position of the aromatic substitution on N-acetylaminofluorenes influences their carcinogenicity, with 2- and 3-substituted isomers being more potent than 1- and 4-substituted isomers. []
Q2: What is known about the metabolism of 2-Acetylaminofluorene (a related compound) in rats?
A: Research indicates that 2-Acetylaminofluorene (2-AAF) undergoes extensive metabolism in rats. [] A significant portion of the administered dose is not recovered in the acetone-extractable fraction of stomach contents, tissues, or excreta. This suggests the formation of metabolites that are not soluble in acetone. [] Further investigation revealed that 7-hydroxy-2-acetylaminofluorene is a urinary metabolite of 2-AAF in rats. [] This finding points to the possibility of esterification with fatty acids, forming conjugates that might contribute to the 'missing' fraction. Additionally, deacetylation of 2-AAF to form 1-aminofluorene is considered a metabolic pathway in rats. [] This deacetylated form could potentially form peptide bonds with tissue proteins, leading to further metabolic complexity.
Q3: How does the structure of 1-Aminofluorene relate to its chemical properties?
A3: 1-Aminofluorene's structure consists of a fluorene backbone with an amino group (-NH2) attached to the 1 position of the aromatic ring system. This structure dictates its reactivity and interactions in chemical and biological systems. While specific spectroscopic data wasn't provided in the research excerpts, the presence of the aromatic system and the amino group suggests characteristic signals in NMR and IR spectroscopy.
Q4: What are the key findings related to the pyrolysis of oxindole and its connection to 1-Aminofluorene?
A: The pyrolysis of oxindole, a structurally related heterocyclic compound, offers insights into potential formation pathways of 1-Aminofluorene. When pyrolyzed at 850 °C, oxindole breaks down into various products, including benzene, benzonitrile, and aniline. [] Notably, the study found that the nitrile carbon in the produced benzonitrile originates from the C7a carbon of the oxindole, not the C3 position. [] Further supporting the role of reactive intermediates, pyrolyzing 4-phenyl-oxindole yielded 1-aminofluorene as a product. [] These results, combined with isotopic labeling studies, point towards the involvement of arylnitrenes and arylcarbenes as reactive intermediates in the pyrolysis process. []
Q5: How do dietary factors influence the carcinogenic effects of 2-Acetylaminofluorene in rats?
A: Studies using 2-Acetylaminofluorene (2-AAF) in rat models have demonstrated a significant influence of dietary composition on tumor development. [] High levels of dietary protein have been shown to have a protective effect against the induction of mammary, ear-duct, and liver tumors by 2-AAF. [] Conversely, the omission of fat from the diet, while inhibiting mammary tumor induction, promoted the development of eye tumors in rats. [] These findings highlight the complex interplay between dietary factors and the carcinogenic potential of compounds like 2-AAF.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


